1-Naphthyl phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXICDMQCQPQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862858 | |

| Record name | Naphthalen-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-89-6 | |

| Record name | 1-Naphthyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthyl Phosphate: Chemical Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 1-Naphthyl phosphate (B84403). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information is presented in a clear and concise manner, with a focus on providing practical data and methodologies.

Chemical Properties and Structure

1-Naphthyl phosphate is an organophosphate compound that serves as a crucial substrate for various enzymes, most notably acid and alkaline phosphatases. Its hydrolysis yields 1-naphthol (B170400), a fluorescent and chromogenic product, making it a valuable tool in biochemical assays. The compound is typically available as a free acid or in various salt forms, such as monosodium, disodium (B8443419), and potassium salts, which exhibit different solubility characteristics.

Quantitative Chemical Data

The key chemical and physical properties of this compound and its common salt forms are summarized in the table below for easy comparison.

| Property | This compound | This compound monosodium salt monohydrate | This compound disodium salt | This compound potassium salt |

| CAS Number | 1136-89-6 | 81012-89-7 | 2183-17-7 | 100929-85-9 |

| Molecular Formula | C₁₀H₉O₄P | C₁₀H₈NaO₄P·H₂O | C₁₀H₇Na₂O₄P | C₁₀H₈KO₄P |

| Molecular Weight | 224.15 g/mol | 264.15 g/mol | 268.11 g/mol | 262.24 g/mol |

| Melting Point | 157-159 °C | 189-191 °C | Not available | Not available |

| Boiling Point | 451 °C at 760 mmHg | Not available | Not available | Not available |

| Solubility | H₂O: 0.1 g/mL (slightly turbid)[1][2] | Water, H₂O: 50 mg/mL[3] | Water: 50 mg/mL (clear, colorless to very faintly yellow)[4] | H₂O: 50 mg/mL[5] |

| pKa | pKa₁ = 1.24, pKa₂ = 5.85[6] | Not available | Not available | Not available |

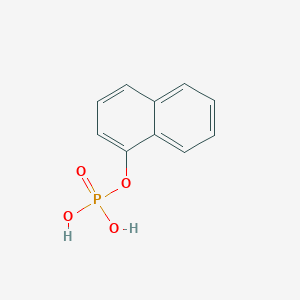

Chemical Structure

The chemical structure of this compound is characterized by a phosphate group esterified to the hydroxyl group of 1-naphthol. The structural representations are provided below.

-

Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O[1]

-

InChI: InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)[7]

-

InChIKey: YNXICDMQCQPQEW-UHFFFAOYSA-N[7]

Experimental Protocols

This compound is a widely used substrate in colorimetric and fluorometric assays to determine the activity of acid and alkaline phosphatases. The general principle involves the enzymatic hydrolysis of this compound to 1-naphthol, which is then detected.

Assay Principle: Enzymatic Hydrolysis

The enzymatic reaction at the core of these assays is the hydrolysis of this compound by a phosphatase enzyme. This reaction releases 1-naphthol and an inorganic phosphate group. The liberated 1-naphthol can then be quantified.

Caption: Enzymatic hydrolysis of this compound.

Detailed Methodology for Acid Phosphatase Assay (Kinetic Colorimetric)

This protocol is adapted from methodologies used for the determination of acid phosphatase activity in serum.[5][8][9][10]

1. Reagent Preparation:

-

Working Reagent: Dissolve one tablet of substrate (containing α-Naphthylphosphate and Fast Red TR) in a specified volume of citrate (B86180) buffer (pH ~5.2-5.3).[5][10] The reconstituted reagent should be clear to slightly pink.

-

L-Tartrate Solution (for prostatic acid phosphatase determination): A solution of L-tartrate is used to inhibit prostatic acid phosphatase activity.

2. Assay Procedure:

-

Total Acid Phosphatase:

-

Pipette the working reagent into a cuvette and pre-incubate to the desired temperature (e.g., 37°C).

-

Add the serum sample to the cuvette and mix.

-

Start a timer and measure the change in absorbance at 405 nm over a defined period (e.g., every minute for 3-5 minutes).

-

-

Non-Prostatic Acid Phosphatase:

-

Prepare a separate reaction mixture containing the working reagent and the L-tartrate solution.

-

Repeat the steps for the total acid phosphatase assay using this mixture.

-

3. Data Analysis:

-

Calculate the mean absorbance change per minute (ΔA/min) for both the total and non-prostatic acid phosphatase reactions.

-

The prostatic acid phosphatase activity is the difference between the total and non-prostatic acid phosphatase activities.

Caption: Experimental workflow for the acid phosphatase assay.

Detailed Methodology for Alkaline Phosphatase Assay (Histochemical Staining)

This protocol is a generalized method for the histochemical demonstration of alkaline phosphatase activity in leukocytes or tissue sections.[11]

1. Reagent Preparation:

-

Fixative: A suitable fixative, such as acetone (B3395972) or an acetone-citrate solution, is used to preserve cellular morphology.

-

Incubation Solution: This solution is prepared by dissolving a diazonium salt (e.g., Fast Blue RR salt or Fast Violet B salt) in distilled water, followed by the addition of Naphthol AS-MX Phosphate Alkaline Solution.

2. Staining Procedure:

-

Prepare blood or bone marrow films on microscope slides and allow them to air dry.

-

Fix the slides in the chosen fixative.

-

Immerse the fixed slides in the freshly prepared incubation solution and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Rinse the slides thoroughly with deionized water.

-

Counterstain the slides with a suitable nuclear stain, such as Mayer's Hematoxylin, to visualize the cell nuclei.

-

Rinse the slides again with water.

-

Mount the slides with an aqueous mounting medium.

3. Microscopic Examination:

-

Examine the slides under a microscope. Sites of alkaline phosphatase activity will appear as colored precipitates (e.g., red or blue granules, depending on the diazonium salt used).

Caption: Workflow for histochemical staining of alkaline phosphatase.

Signaling Pathways and Logical Relationships

While this compound is not a direct signaling molecule in cellular pathways, its use as a substrate is fundamental to assays that study the activity of phosphatases, which are key regulators of numerous signaling pathways. The dephosphorylation of proteins and other molecules by phosphatases is a critical "off" switch in many signaling cascades. Therefore, assays using this compound indirectly probe the status of these pathways.

The logical relationship in these assays is a direct correlation between the rate of 1-naphthol production and the activity of the phosphatase enzyme in the sample. This relationship allows for the quantitative determination of enzyme activity, which can then be correlated with specific physiological or pathological states.

Caption: Logical relationship in phosphatase activity assays.

References

- 1. Continuous assay for acid phosphatase using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biolabo.fr [biolabo.fr]

- 4. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]

- 5. medichem-me.com [medichem-me.com]

- 6. researchgate.net [researchgate.net]

- 7. labcarediagnostics.com [labcarediagnostics.com]

- 8. labcarediagnostics.com [labcarediagnostics.com]

- 9. atlas-medical.com [atlas-medical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

The Role of 1-Naphthyl Phosphate in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl phosphate (B84403) is a versatile chromogenic and fluorogenic substrate widely employed in biochemistry for the detection and quantification of phosphatase activity.[1] Its utility lies in its enzymatic hydrolysis by phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (ACP), to yield 1-naphthol.[2][3] This product can then be detected colorimetrically, typically through a coupling reaction with a diazonium salt to form a colored azo dye, or fluorometrically due to its inherent fluorescent properties.[4] This guide provides an in-depth overview of the applications of 1-Naphthyl phosphate, including detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Core Applications in Biochemistry

The primary use of this compound is as a substrate for various phosphatase enzymes, making it a valuable tool in a range of biochemical assays.

Enzyme Kinetics and Activity Assays

This compound is a preferred substrate for determining the kinetic parameters of acid and alkaline phosphatases.[2][5] The enzymatic reaction follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). These assays are crucial for characterizing enzyme activity, studying enzyme inhibition, and screening for potential drug candidates that modulate phosphatase activity.[6][7]

Immunoassays

In enzyme-linked immunosorbent assays (ELISA), alkaline phosphatase is a common enzyme conjugate for secondary antibodies. This compound, in conjunction with a suitable coupling agent, serves as a substrate to generate a colored product, enabling the quantification of the target antigen.[8][9][10]

Immunohistochemistry and Histochemical Staining

This compound is extensively used in immunohistochemistry (IHC) and general histochemical staining to localize phosphatase activity within tissue sections.[11][3][12] The enzymatic reaction produces an insoluble colored precipitate at the site of enzyme activity, providing a visual representation of the protein's distribution.[4]

Quantitative Data

The following tables summarize key quantitative data for the use of this compound with acid and alkaline phosphatases.

| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference(s) |

| Acid Phosphatase | |||||

| Human Prostatic | 1.01 | - | 5.5 | [13] | |

| Human Prostatic | 1.6 | - | 4.7 | [13] | |

| Human Female Urine | - | - | 5.8 | [13] | |

| Alkaline Phosphatase | |||||

| Rabbit Liver | 0.5 | 20 x 10⁻⁶ M/min | 9.2 | [4] | |

| E. coli | - | - | 8.0 | ||

| Bovine Intestinal | - | - | 8.0-10.0 | ||

| Agama agama Lizard Liver | 2.5 | 1.538 x 10⁻³ | 9.9 | [14] |

Note: Vmax values can vary significantly based on enzyme purity and assay conditions. The provided values are for comparative purposes.

Experimental Protocols

General Acid Phosphatase Activity Assay (Kinetic)

This protocol is adapted from the Hillmann method for the quantitative determination of acid phosphatase activity in serum.[15]

Materials:

-

R1 Buffer: 50 mmol/L Sodium citrate (B86180), pH 5.2[15]

-

R2 Substrate: 10 mmol/L α-Naphthyl phosphate and 6 mmol/L Fast Red TR[15]

-

Working Reagent (WR): Dissolve one tablet of R2 Substrate in 2 mL of R1 Buffer. Stable for 2 days at 2-8°C.[15]

-

Spectrophotometer or colorimeter capable of measuring at 405 nm.

-

Thermostatic water bath at 37°C.

-

Matched cuvettes with a 1.0 cm light path.

Procedure:

-

Assay Setup: Set the spectrophotometer wavelength to 405 nm and the temperature to 37°C. Zero the instrument with distilled water.

-

Reaction Mixture: Pipette 1.0 mL of the Working Reagent into a cuvette.

-

Sample Addition: Add 100 µL of the serum sample to the cuvette.[16]

-

Incubation and Measurement: Mix gently and incubate for 5 minutes at 37°C.[7][15] Start a stopwatch and read the absorbance at 1-minute intervals for 3 minutes.[15]

-

Calculation: Calculate the average change in absorbance per minute (ΔA/min). The total acid phosphatase activity (U/L) can be calculated using a factor specific to the assay conditions (e.g., ΔA/min x 750).[15]

Prostatic Acid Phosphatase Inhibition: To determine the prostatic acid phosphatase activity, L-tartrate is used as an inhibitor.[7] The assay is run in the presence and absence of L-tartrate, and the difference in activity represents the prostatic fraction.[7]

General Alkaline Phosphatase Activity Assay

This protocol provides a general method for determining alkaline phosphatase activity.

Materials:

-

Assay Buffer: 0.1 M Sodium bicarbonate buffer, pH 9.5.[5]

-

Substrate Stock Solution: this compound solution.

-

Enzyme Solution: Diluted alkaline phosphatase.

-

Fluorometer or spectrophotometer.

Procedure:

-

Reaction Setup: In a microplate or cuvette, combine the assay buffer and the enzyme solution.

-

Initiate Reaction: Add the this compound substrate solution to initiate the reaction.

-

Measurement: Monitor the increase in fluorescence (λex=346 nm, λem=463 nm for 1-naphthol) or absorbance over time.[5]

-

Data Analysis: Plot the initial reaction rate against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5]

Indirect ELISA Protocol using Alkaline Phosphatase

This is a generalized protocol for an indirect ELISA.

Materials:

-

Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6.

-

Wash Buffer: PBS with 0.05% Tween 20 (PBS-T).

-

Blocking Buffer: 1% BSA in PBS.

-

Primary Antibody: Specific for the antigen of interest.

-

Secondary Antibody: Alkaline phosphatase-conjugated antibody against the primary antibody's host species.

-

Substrate Solution: this compound and a suitable color developer (e.g., Fast Red TR).

-

Stop Solution: e.g., 1 M NaOH.

-

Microplate reader.

Procedure:

-

Antigen Coating: Dilute the antigen in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted AP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Substrate Development: Wash the plate five times. Add 100 µL of the this compound substrate solution to each well. Incubate in the dark for 15-30 minutes.

-

Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at the appropriate wavelength (e.g., 405 nm).

Immunohistochemistry Staining with Alkaline Phosphatase

This protocol outlines the basic steps for IHC staining.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen Retrieval Solution (e.g., citrate buffer, pH 6.0).

-

Blocking Solution: Normal serum from the same species as the secondary antibody.

-

Primary Antibody.

-

Biotinylated Secondary Antibody.

-

Streptavidin-Alkaline Phosphatase conjugate.

-

Substrate-Chromogen Solution: this compound and a chromogen like Fast Red TR.

-

Counterstain (e.g., Hematoxylin).

-

Mounting Medium.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval if necessary.

-

Blocking: Incubate sections with Blocking Solution to prevent non-specific binding.

-

Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody.

-

Enzyme Conjugate Incubation: Wash and incubate with the streptavidin-AP conjugate.

-

Chromogen Development: Wash and incubate with the this compound and Fast Red TR solution until the desired color intensity is reached.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified signaling pathway involving phosphatases and a general workflow for an enzyme kinetics experiment using this compound.

Caption: Simplified signaling pathway showing the role of phosphatases in dephosphorylation.

Caption: General workflow for an enzyme kinetics experiment using this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Continuous assay for acid phosphatase using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. medichem-me.com [medichem-me.com]

- 8. The estimation of serum acid phosphatase using alpha-naphthyl phosphate as substrate: observations on the use of Fast Red TR salt in the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomol.com [biomol.com]

- 10. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. labcarediagnostics.com [labcarediagnostics.com]

1-Naphthyl Phosphate as a Phosphatase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatases are critical enzymes that regulate a vast array of cellular processes through the dephosphorylation of various substrates. The study of their activity is paramount in numerous fields, from basic research to clinical diagnostics and drug development. 1-Naphthyl phosphate (B84403) has long served as a versatile and reliable chromogenic and fluorogenic substrate for the determination of phosphatase activity, particularly for acid and alkaline phosphatases. This technical guide provides an in-depth exploration of the enzymatic mechanism of 1-naphthyl phosphate hydrolysis, detailed experimental protocols for its use, a comparative analysis of kinetic data, and its application in the context of cellular signaling pathways.

The Core Mechanism: Enzymatic Hydrolysis of this compound

The fundamental principle behind the use of this compound in phosphatase assays lies in its enzymatic hydrolysis to produce 1-naphthol (B170400) (also referred to as α-naphthol) and an inorganic phosphate group.[1] This reaction is catalyzed by phosphatases, which are a class of hydrolase enzymes responsible for removing phosphate groups from molecules.

The generalized reaction is as follows:

This compound + H₂O ---(Phosphatase)--> 1-Naphthol + Inorganic Phosphate

The liberated 1-naphthol is the key to detection. In its free form, 1-naphthol can be quantified directly by its intrinsic fluorescence or its absorbance in the ultraviolet spectrum.[2][3] More commonly, 1-naphthol is coupled with a diazonium salt, such as Fast Red TR, to produce a colored azo dye, which can be measured colorimetrically.[4][5] The rate of formation of 1-naphthol or the resulting azo dye is directly proportional to the phosphatase activity in the sample.

dot

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data: A Comparative Look at Enzyme Kinetics

The efficiency of this compound as a substrate varies between different phosphatases. This is reflected in their kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ is an inverse measure of the affinity of the enzyme for the substrate, with a lower Kₘ indicating a higher affinity. Vₘₐₓ represents the maximum rate of the reaction at saturating substrate concentrations. Below is a summary of reported kinetic parameters for various phosphatases with this compound and the commonly used alternative, p-nitrophenyl phosphate (pNPP).

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ | kcat (s⁻¹) | Optimal pH | Source |

| Human Prostatic Acid Phosphatase | This compound | 1.6 | Not Reported | Not Reported | 4.7 | [3] |

| Human Prostatic Acid Phosphatase | This compound | 1.01 | 41.4 mV min⁻¹ | Not Reported | Not Reported | [3] |

| Purified Urinary Acid Phosphatase | α-Naphthyl Phosphate | 0.1 | Not Reported | Not Reported | 5.8 | [3] |

| Alkaline Phosphatase (General) | This compound | 0.346 | 1.16 µM s⁻¹ | Not Reported | 9.5 | [6] |

| Rat Intestinal Alkaline Phosphatase | Naphthol-AS-BI-phosphate | 0.26 - 0.28 | Not Reported | Not Reported | 8.3 | [7] |

| Rat Jejunal Alkaline Phosphatase (Apical) | Naphthol-As-Bi-phosphate | 0.81 - 0.87 | 3.99 - 4.02 (A) | Not Reported | 8.3 | [7] |

| Rat Jejunal Alkaline Phosphatase (Basal) | Naphthol-As-Bi-phosphate | 0.77 - 0.82 | 3.04 - 3.26 (A) | Not Reported | 8.3 | [7] |

| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl Phosphate | 0.76 | 3.12 µmoles min⁻¹ unit⁻¹ | 82.98 | 11.0 | [8] |

| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl Phosphate | 0.4 | 1.6 µmoles min⁻¹ unit⁻¹ | 42.55 | 9.5 | [8] |

| Rabbit Liver Alkaline Phosphatase | 4-Nitrophenylphosphate | 0.5 | 20 x 10⁻⁶ M/min | Not Reported | 9.2 |

Note: Direct comparison of Vₘₐₓ values can be challenging due to variations in enzyme purity, assay conditions, and unit definitions across different studies.

Experimental Protocols: Detailed Methodologies

Colorimetric Assay for Acid Phosphatase Activity in Serum

This protocol is adapted from a common method for determining total and prostatic acid phosphatase activity.

Materials:

-

Citrate (B86180) Buffer (50 mmol/L, pH 5.2)

-

Substrate Solution: α-Naphthyl phosphate (10 mmol/L) and Fast Red TR (6 mmol/L) in a tablet form to be dissolved in the citrate buffer.

-

L-Tartrate solution (for prostatic fraction inhibition)

-

Spectrophotometer capable of reading at 405 nm

-

Thermostatic water bath (37°C)

-

Cuvettes (1 cm light path)

-

Serum sample (non-hemolyzed)

Procedure:

-

Reagent Preparation: Dissolve one substrate tablet in the specified volume of citrate buffer to create the working reagent. For the non-prostatic fraction, add L-tartrate to a separate aliquot of the working reagent.

-

Assay Setup:

-

Pipette 1.0 mL of the working reagent into a cuvette.

-

For the non-prostatic fraction, use the working reagent containing L-tartrate.

-

-

Incubation: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add 100 µL of the serum sample to the cuvette, mix gently, and start a timer.

-

Measurement: Place the cuvette in the spectrophotometer and record the absorbance at 405 nm at 1-minute intervals for 3-5 minutes.

-

Calculation:

-

Determine the mean change in absorbance per minute (ΔA/min).

-

Calculate the total acid phosphatase activity using a provided factor.

-

The prostatic acid phosphatase activity is the difference between the total activity and the non-prostatic (tartrate-inhibited) activity.

-

Continuous Spectrophotometric Assay for Acid Phosphatase

This method allows for the real-time monitoring of 1-naphthol release.

Materials:

-

Acetate (B1210297) buffer (0.05 mol/L, pH 4.7)

-

This compound stock solution

-

Acid phosphatase enzyme solution

-

UV-Vis spectrophotometer with temperature control (25°C), capable of measuring at 320 nm.

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the acetate buffer and the desired concentration of this compound.

-

Temperature Equilibration: Place the cuvette in the spectrophotometer's temperature-controlled holder at 25°C and allow it to equilibrate.

-

Baseline Reading: Record a baseline absorbance at 320 nm.

-

Reaction Initiation: Add a small volume of the acid phosphatase enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 320 nm over time.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Histochemical Staining of Alkaline Phosphatase in Tissue Sections

This protocol is for the visualization of alkaline phosphatase activity in frozen tissue sections.[4][5][9][10]

Materials:

-

Snap-frozen tissue sections on slides

-

Fixative (e.g., acetone-citrate buffer)

-

Incubation Solution:

-

Sodium barbital (B3395916) buffer (pH ~9.2)

-

Sodium α-naphthyl acid phosphate (substrate)

-

Fast Blue RR salt (diazonium salt)

-

-

1% Acetic Acid

-

Aqueous mounting medium

Procedure:

-

Fixation: Fix the cryostat sections as required by the specific protocol (some protocols use unfixed tissue).[4][5]

-

Incubation: Prepare the incubation solution by dissolving the sodium α-naphthyl acid phosphate and Fast Blue RR salt in the sodium barbital buffer.[4] Immerse the slides in this solution and incubate at room temperature for 30-60 minutes in the dark.[5]

-

Washing: Rinse the slides thoroughly with deionized water.

-

Acetic Acid Treatment: Briefly immerse the slides in 1% acetic acid.

-

Final Wash: Rinse again with deionized water.

-

Counterstaining (Optional): A nuclear counterstain like Mayer's hematoxylin (B73222) can be used.

-

Mounting: Mount the slides with an aqueous mounting medium.

-

Visualization: Sites of alkaline phosphatase activity will appear as a colored precipitate (e.g., black/dark-blue with Fast Blue RR).[9]

Mandatory Visualizations

dot

Caption: A typical experimental workflow for a phosphatase assay.

dot

Caption: Prostatic Acid Phosphatase (PAP) signaling pathway.[11][12][13]

Role in Signaling Pathways: The Example of Prostatic Acid Phosphatase

Phosphatases are crucial regulators of cellular signaling pathways, acting as "off" switches to counteract the activity of kinases. Prostatic Acid Phosphatase (PAP), for instance, has been shown to function as a protein tyrosine phosphatase and a tumor suppressor in prostate cancer.[11][12][13]

In prostate cancer cells, the ErbB-2 (also known as HER-2) receptor tyrosine kinase can become hyperphosphorylated, leading to the activation of downstream pro-proliferative and survival pathways, such as the RAF/MAPK/ERK and the PI3K/Akt pathways.[11][12] PAP can dephosphorylate the activated HER-2 receptor, thereby downregulating these signaling cascades and inhibiting cell growth.[11][13] This function highlights the importance of measuring phosphatase activity in understanding disease mechanisms and for the development of therapeutic interventions.

Conclusion

This compound remains a valuable and versatile substrate for the characterization of phosphatase activity. Its utility in both colorimetric and continuous assays, as well as in histochemical applications, provides researchers with a robust tool for a variety of experimental needs. A thorough understanding of the underlying enzymatic mechanism, coupled with optimized and detailed protocols, is essential for generating accurate and reproducible data. As our understanding of the intricate roles of phosphatases in cellular signaling and disease continues to grow, the reliable measurement of their activity using substrates like this compound will undoubtedly remain a cornerstone of research in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Continuous assay for acid phosphatase using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Enzymology in the Alkaline Phosphatase Superfamily to Determine the Catalytic Role of an Active Site Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Emerging Roles of Human Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Prostatic Acid Phosphatase: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-Naphthyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Naphthyl phosphate (B84403), a crucial substrate in various biochemical assays and a valuable building block in medicinal chemistry. This document details a robust synthesis protocol adapted from established methods for aryl phosphorylation, alongside meticulous purification procedures to ensure a high-purity final product suitable for sensitive applications.

Synthesis of 1-Naphthyl Phosphate

The synthesis of this compound is achieved through the phosphorylation of 1-naphthol. A well-established and effective method involves the use of phosphorus oxychloride in the presence of a base, such as pyridine, to facilitate the reaction and neutralize the hydrochloric acid byproduct. The subsequent hydrolysis of the resulting dichlorophosphate (B8581778) intermediate yields the desired this compound.

Chemical Reaction Pathway

The synthesis proceeds in two primary steps:

-

Phosphorylation of 1-Naphthol: 1-Naphthol reacts with phosphorus oxychloride to form 1-naphthyl dichlorophosphate.

-

Hydrolysis: The 1-naphthyl dichlorophosphate is then hydrolyzed to produce this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the phosphorylation of a similar naphthol derivative and is expected to yield a high-purity product.[1]

Materials and Reagents:

-

1-Naphthol

-

Phosphorus oxychloride (freshly distilled)

-

Pyridine (dry)

-

Hydrochloric acid (6 N)

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Thermometer

-

Heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1-liter, three-necked flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and thermometer, add 450 mL of dry pyridine. While stirring, add 0.35 mol of 1-naphthol.

-

Addition of Phosphorus Oxychloride: To the stirred suspension, slowly add 0.48 mol of freshly distilled phosphorus oxychloride dropwise. An exothermic reaction will occur, and the temperature should be monitored. The temperature may rise to approximately 80°C.

-

Reaction Completion: After the addition is complete, heat the mixture to 90°C to ensure complete dissolution. Then, allow the solution to cool to 50-60°C.

-

Hydrolysis: Cautiously add 40 mL of water dropwise to the stirred suspension. This hydrolysis step is exothermic and may cause the mixture to boil.

-

Precipitation: Cool the resulting solution to about 60°C and add it dropwise with vigorous stirring to 900 mL of 6 N hydrochloric acid. This will cause the crude this compound to precipitate.

-

Isolation of Crude Product: Collect the precipitate by suction filtration using a Buchner funnel.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. A combination of washing, acid-base extraction, and recrystallization is recommended to achieve high purity.

Purification Workflow

References

An In-depth Technical Guide to the Solubility of 1-Naphthyl Phosphate in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthyl phosphate (B84403) in aqueous buffer systems. Understanding the solubility and stability of this substrate is critical for its effective use in various biochemical assays, particularly in the study of phosphatases. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the enzymatic hydrolysis workflow.

Introduction to 1-Naphthyl Phosphate

This compound is a widely used chromogenic substrate for the determination of acid and alkaline phosphatase activity. The enzymatic hydrolysis of this compound yields 1-naphthol (B170400) and inorganic phosphate. The liberated 1-naphthol can be detected spectrophotometrically, often after coupling with a diazonium salt to produce a colored azo dye, or by its fluorescence. The solubility and stability of this compound in the aqueous buffer systems used for these assays are paramount for obtaining accurate and reproducible results.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in aqueous solutions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉O₄P | [1] |

| Molecular Weight | 224.15 g/mol | [1] |

| pKa₁ | 1.24 | [2] |

| pKa₂ | 5.85 | [2] |

| Appearance | White to off-white powder | [3] |

The two pKa values indicate that the ionization state of the phosphate group, and therefore the overall charge of the molecule, is dependent on the pH of the solution. This pH-dependent ionization is a key factor influencing the solubility of this compound in different aqueous buffers.[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively documented in publicly available literature, the solubility of its common salt forms in water provides a baseline.

| Compound | Solvent | Solubility | Temperature | pH of Solution |

| This compound disodium (B8443419) salt | Water | 50 mg/mL | Room Temperature | Not specified |

| This compound monosodium salt monohydrate | Water | 50 mg/mL | Room Temperature | 3.5 - 4.5 (5% solution) |

It is generally noted that the solubility of this compound salts is influenced by both pH and temperature.[3] An increase in temperature is expected to increase solubility.[3] The compound is known to be more stable in neutral and basic solutions and is susceptible to hydrolysis in acidic conditions.[3]

Solubility and Stability in Common Aqueous Buffers

| Buffer System | pH | Molarity | Application |

| Acetate Buffer | 4.7 | 0.05 M | Acid Phosphatase Assay |

| Phosphate Buffer | 7.0 | 30 mM | Potentiometric Immunoassay |

| Various Buffers | 1.0 - 8.2 | Not specified | Continuous Acid Phosphatase Assay |

| Alkaline Buffer | 8.6 | Not specified | Alkaline Phosphatase Staining |

The broad pH range (1.0-8.2) reported in some studies for acid phosphatase assays suggests that this compound maintains adequate solubility for enzymatic reactions across a wide spectrum of pH conditions.[4]

Experimental Protocol: Determination of Aqueous Buffer Solubility (Shake-Flask Method)

The following is a detailed, adaptable protocol for determining the equilibrium solubility of this compound in a specific aqueous buffer, based on the widely accepted shake-flask method.

5.1. Objective:

To determine the saturation concentration of this compound in a selected aqueous buffer at a controlled temperature.

5.2. Materials:

-

This compound (disodium or monosodium salt)

-

Selected aqueous buffer (e.g., phosphate, acetate, Tris) at the desired pH and molarity

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

5.3. Procedure:

-

Preparation of Buffered Solutions: Prepare the desired aqueous buffer at the target pH and molarity.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Add a known volume of the prepared buffer to each vial. Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitation: Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After the incubation period, cease agitation and allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the supernatant through a syringe filter that is compatible with the sample and does not bind to this compound.

-

Quantification:

-

UV-Vis Spectrophotometry: Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorbance for this compound.

-

HPLC: Dilute the filtered supernatant with an appropriate mobile phase. Analyze the sample using a validated HPLC method with a suitable column and detection system (e.g., UV detector).

-

-

Data Analysis: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The enzymatic hydrolysis of this compound is a fundamental process in its application as a phosphatase substrate. The following diagrams illustrate this workflow and the logical relationship of factors affecting its solubility.

Figure 1. Workflow for a typical phosphatase assay using this compound.

Figure 2. Key factors influencing the solubility of this compound.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in aqueous buffers. While specific quantitative data across a range of buffer systems remains an area for further investigation, the provided information on its aqueous solubility, coupled with its widespread use in various documented assay conditions, offers valuable guidance for researchers. The detailed experimental protocol for solubility determination provides a robust framework for laboratories to ascertain the precise solubility of this compound under their specific experimental conditions. A thorough understanding and control of the solubility and stability of this compound are essential for the generation of reliable and reproducible data in phosphatase research and other applications.

References

Unveiling the Kinetics of Enzyme Activity: A Technical Guide to the Molar Absorptivity of 1-Naphthyl Phosphate's Hydrolysis Product

For Immediate Release

This technical guide provides an in-depth analysis of the molar absorptivity of 1-naphthol (B170400), the chromogenic product of 1-Naphthyl phosphate (B84403) hydrolysis. This information is critical for researchers, scientists, and drug development professionals utilizing enzyme assays, particularly those involving phosphatases, where 1-Naphthyl phosphate serves as a substrate. Accurate molar absorptivity values are paramount for the precise determination of enzyme kinetics and activity.

Core Data Presentation: Molar Absorptivity of 1-Naphthol

The molar absorptivity of 1-naphthol is highly dependent on the experimental conditions, most notably the pH and the solvent used. The following table summarizes the quantitative data available under various conditions.

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Experimental Conditions | Reference |

| 2.59 x 10³ | 349 | Reaction with chloranil (B122849) in aqueous borate (B1201080) buffer at pH 9. | [1] |

| 9.94 x 10³ | 423 | Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in aqueous borate buffer at pH 9. | [1] |

| 4677 | 292 | In a suitable solvent (not specified). Calculated from log ε = 3.67. | [2] |

| 3311 | 308 | In a suitable solvent (not specified). Calculated from log ε = 3.52. | [2] |

| 2042 | 322 | In a suitable solvent (not specified). Calculated from log ε = 3.31. | [2] |

| Not Specified | 320 | Continuous acid phosphatase assay in aqueous solution (pH 1.0-8.2). | [3][4] |

| Not Specified | 322 | Continuous acid phosphatase assay in sodium-bis(2-ethylhexyl)sulfosuccinate isooctane-water reverse micelles. | [3][4] |

| Not Specified | 280 | Enzymatic hydrolysis of this compound (for 1-naphthol). | [5] |

| Not Specified | 323 | Enzymatic hydrolysis of this compound (for 1-naphtholate). | [5] |

Note on pKa: The pKa of 1-naphthol is 9.38[6]. This indicates that at a pH below 9.38, the un-ionized 1-naphthol form predominates, while at a pH above 9.38, the ionized 1-naphtholate form is more prevalent. This is crucial for spectrophotometric measurements as the two forms exhibit different absorption spectra.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are protocols derived from the cited literature for the determination of 1-naphthol concentration following the hydrolysis of this compound.

Protocol 1: Spectrophotometric Determination of 1-Naphthol using Chloranil or DDQ[1]

This method is based on the formation of a colored charge-transfer complex between 1-naphthol and either chloranil or DDQ.

Materials:

-

1-Naphthol standard solution

-

Chloranil solution

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution

-

Borate buffer (pH 9)

-

Distilled water

-

Spectrophotometer

Method A: Using Chloranil

-

Prepare a series of standard solutions of 1-naphthol.

-

To each standard, add 1 ml of borate buffer solution (pH 9).

-

Add 2 ml of chloranil solution.

-

Dilute to a final volume with distilled water.

-

Measure the absorbance at 349 nm against a reagent blank.

Method B: Using DDQ

-

Prepare a series of standard solutions of 1-naphthol.

-

To each standard, add an optimal amount of DDQ solution.

-

Add borate buffer to achieve a final pH of 9.

-

Dilute to a final volume with distilled water.

-

Measure the absorbance at 423 nm against a reagent blank.

Protocol 2: Continuous Assay for Acid Phosphatase[3][4]

This protocol allows for the continuous monitoring of enzyme activity by measuring the rate of 1-naphthol release.

Materials:

-

This compound (substrate)

-

Acid phosphatase enzyme solution

-

Aqueous buffer (pH range 1.0-8.2) or sodium-bis(2-ethylhexyl)sulfosuccinate in isooctane (B107328) for reverse micelles

-

Spectrophotometer with kinetic measurement capabilities

Procedure:

-

Prepare a reaction mixture containing the aqueous buffer or reverse micelle solution and this compound.

-

Equilibrate the reaction mixture to the desired temperature.

-

Initiate the reaction by adding the acid phosphatase enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 320 nm (for aqueous solution) or 322 nm (for reverse micelles).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an enzyme assay using this compound and subsequent spectrophotometric analysis of the 1-naphthol product.

Caption: Generalized workflow for a this compound based enzyme assay.

This guide provides foundational data and protocols for the accurate quantification of 1-naphthol in enzymatic assays. Adherence to these established methodologies will ensure reproducible and reliable results in research and development settings.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Continuous assay for acid phosphatase using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

1-Naphthyl Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthyl phosphate (B84403), a crucial substrate in phosphatase activity assays. This document details its chemical properties, applications, and a comprehensive experimental protocol for its use in detecting acid and alkaline phosphatase activity.

Core Chemical Data

1-Naphthyl phosphate is commercially available in several forms, primarily as the free acid and its monosodium and potassium salts. The choice of form depends on the specific requirements of the experimental setup, such as desired solubility and pH. The key quantitative data for these forms are summarized below for easy comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1136-89-6 | C₁₀H₉O₄P | 224.15[1][2][3] |

| This compound monosodium salt monohydrate | 81012-89-7 | C₁₀H₈NaO₄P·H₂O | 264.15[4][5] |

| This compound potassium salt | 100929-89-9 | C₁₀H₈KO₄P | 262.24[6][7] |

Role in Biochemical Assays

This compound is not a natural signaling molecule within cellular pathways. Instead, it is a synthetic substrate widely used in biochemical laboratories to measure the activity of various phosphatases, including acid and alkaline phosphatases.[2][8] The principle of these assays is based on the enzymatic hydrolysis of this compound by a phosphatase. This reaction yields 1-naphthol (B170400) and an inorganic phosphate group. The liberated 1-naphthol can then be detected and quantified, providing a measure of the phosphatase activity in a sample.[8][9]

The detection of 1-naphthol can be achieved through two primary methods:

-

Direct Spectrophotometric Detection: 1-naphthol exhibits absorbance at a specific wavelength (around 320 nm), allowing for its direct quantification.[8]

-

Colorimetric Detection using Diazonium Salts: In a more common approach, the 1-naphthol product is coupled with a diazonium salt (e.g., Fast Red TR, Fast Blue RR).[6][7] This coupling reaction forms a colored azo dye, which precipitates at the site of enzyme activity. The intensity of the color, which can be measured colorimetrically, is proportional to the amount of 1-naphthol produced and thus to the phosphatase activity.

Figure 1: Enzymatic hydrolysis of this compound and colorimetric detection.

Experimental Protocol: Histochemical Staining for Alkaline Phosphatase Activity

This protocol provides a method for the histochemical demonstration of alkaline phosphatase activity in tissue sections using this compound as a substrate.

Materials:

-

Snap-frozen tissue sections (10-16 µm) mounted on slides

-

Coplin staining jars

-

Incubating solution:

-

Sodium α-naphthyl acid phosphate (substrate)

-

Fast Blue RR salt (diazonium salt)

-

Appropriate buffer (e.g., Tris buffer, pH 9.2-10.2)

-

-

1% Acetic Acid

-

Deionized water

-

Aqueous mounting medium (e.g., Glycerogel)

Procedure:

-

Section Preparation: Cut 10-16 µm sections from a snap-frozen tissue biopsy in a cryostat. Mount the sections onto microscope slides.

-

Incubation: Place the slides in a Coplin staining jar containing the freshly prepared incubating solution. Incubate for 60 minutes at room temperature.[7]

-

Washing: After incubation, wash the slides with three changes of deionized water.[7]

-

Acid Rinse: Place the slides in 1% Acetic Acid for 10 minutes.[7] This step helps to stop the enzymatic reaction and reduce background staining.

-

Final Rinse: Rinse the slides thoroughly with several changes of deionized water.[7]

-

Drying: Allow the slides to air-dry completely. This can take at least one hour, and overnight drying is often preferred.[7]

-

Mounting: Rehydrate the slides with deionized water for approximately 10 minutes. Mount with an aqueous mounting medium.

-

Microscopic Examination: Observe the slides under a microscope. Sites of alkaline phosphatase activity will appear as a fine, colored precipitate (typically black or dark blue, depending on the diazonium salt used).

Figure 2: Workflow for histochemical staining of alkaline phosphatase.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound: specifications for high-quality substrate for measuring prostatic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1136-89-6 | FN170186 | Biosynth [biosynth.com]

- 6. The estimation of serum acid phosphatase using alpha-naphthyl phosphate as substrate: observations on the use of Fast Red TR salt in the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 8. Continuous assay for acid phosphatase using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Principle of 1-Naphthyl Phosphate in Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of 1-Naphthyl phosphate (B84403) as a substrate in enzyme assays. Primarily utilized for the detection of phosphatase activity, this chromogenic substrate offers a versatile and reliable method for quantifying enzyme kinetics and screening for potential inhibitors. This document details the underlying biochemical reactions, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams to elucidate key processes.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The use of 1-Naphthyl phosphate in enzyme assays is centered around a two-step reaction sequence. Initially, a phosphatase enzyme catalyzes the hydrolysis of the this compound substrate. This enzymatic cleavage releases two products: an inorganic phosphate group and 1-Naphthol (B170400).[1][2][3][4]

Step 1: Enzymatic Hydrolysis

Phosphatases, such as acid phosphatase (ACP) and alkaline phosphatase (ALP), are hydrolase enzymes that remove phosphate groups from their substrates.[5] this compound serves as an artificial substrate for these enzymes. The reaction can be summarized as follows:

This compound + H₂O ---(Phosphatase)---> 1-Naphthol + Inorganic Phosphate

The rate of this reaction is directly proportional to the activity of the phosphatase enzyme in the sample.

Step 2: Chromogenic Detection

The product of the enzymatic reaction, 1-Naphthol, is a colorless compound. To enable quantitative measurement, a secondary reaction is employed to generate a colored product. This is typically achieved by coupling 1-Naphthol with a diazonium salt, such as Fast Red TR (4-Chloro-2-methylbenzenediazonium salt).[6][7][8][9] This coupling reaction forms a colored azo dye, the intensity of which can be measured spectrophotometrically.[4][10] The resulting chromophore has a maximum absorbance at a specific wavelength, often around 405 nm or 585 nm, depending on the specific diazonium salt and reaction conditions.[4][6][9]

The overall reaction sequence allows for the continuous monitoring of enzyme activity by measuring the rate of color formation.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with enzyme assays utilizing this compound. This data is essential for assay optimization and interpretation of results.

| Parameter | Enzyme | Value | pH | Temperature (°C) | Source |

| Km | Human Prostatic Acid Phosphatase | 1.01 mmol L⁻¹ | >7 | Not Specified | [2] |

| Human Prostatic Acid Phosphatase | 1.6 mmol L⁻¹ | 4.7 | 25 | [2] | |

| Purified Urinary Acid Phosphatase | 1.0 x 10⁻⁴ M | 5.8 | Not Specified | [2] | |

| kcat | Human Prostatic Acid Phosphatase | Varies with conditions | 3.8, 4.5, 5.7 | Not Specified | [1][2] |

| Optimal pH | Human Urinary Acid Phosphatase | 5.8 | - | - | [2] |

| Human Prostatic Acid Phosphatase | 6.2 | - | - | [2] | |

| Acid Phosphatase Assay (general) | 3.8 - 5.0 (optimum 4.8) | - | 10-35 | [7] | |

| Detection Limit | This compound (sensor) | 8x10⁻⁶ - 9x10⁻⁶ mol L⁻¹ | 2.8 - 5.5 | Not Specified | [2] |

| Acid Phosphatase (potentiometric) | 0.01 - 4.3 IU L⁻¹ | Optimized | Optimized | [2] | |

| Alkaline Phosphatase (colorimetric) | 2 U/L | 10.5 | Room Temp or 37 | [11] |

Table 1: Kinetic and Assay Parameters

| Compound | Molar Absorptivity (ε) | Wavelength (nm) | Source |

| This compound | 5630 L·mol⁻¹·cm⁻¹ | 286 | [12] |

| 1-Naphthol | 7560 L·mol⁻¹·cm⁻¹ | 332 | [12] |

Table 2: Molar Absorptivity Coefficients

Experimental Protocols

The following are detailed methodologies for performing acid and alkaline phosphatase assays using this compound.

Acid Phosphatase Assay (Colorimetric, Kinetic)

This protocol is adapted from methods described for the kinetic determination of acid phosphatase activity in serum.[4][9][13]

Reagents:

-

R1: Substrate/Chromogen Reagent:

-

α-Naphthyl phosphate: 10-12 mmol/L

-

Fast Red TR: 1.6-6 mmol/L

-

Note: This can be a lyophilized powder to be reconstituted.

-

-

R2: Buffer Reagent:

-

Citrate buffer: 50 mmol/L, pH 5.2-5.3

-

-

R3: Inhibitor (for prostatic fraction):

-

Sodium L-tartrate: 200 mmol/L in buffer (pH 5.3)

-

-

R4: Stabilizer:

-

Acetate buffer: 5 mol/L, pH 5.0

-

Procedure:

-

Working Reagent Preparation: Reconstitute the R1 powder with the R2 buffer as per the manufacturer's instructions. A common reconstitution is dissolving one tablet of R2 substrate in 2 mL of R1 buffer.[13] The working reagent is typically stable for a limited time (e.g., 2 days at 2-8°C).[13]

-

Sample Preparation: Use non-hemolyzed serum. Plasma should not be used as anticoagulants like fluoride, oxalate, and heparin can inhibit acid phosphatase activity.[9] If not assayed immediately, stabilize the serum by adding 20 µL of R4 stabilizer per 1 mL of serum.[9]

-

Assay for Total Acid Phosphatase: a. Set a spectrophotometer to 405 nm and maintain a constant temperature (e.g., 37°C). b. Pipette 1.0 mL of the Working Reagent into a cuvette and incubate for 5 minutes to reach thermal equilibrium. c. Add 100 µL of the serum sample to the cuvette, mix, and start a timer. d. Record the absorbance at 1-minute intervals for 3-5 minutes. e. Calculate the mean change in absorbance per minute (ΔA/min).

-

Assay for Non-Prostatic Acid Phosphatase: a. Prepare a separate reaction mixture as above, but also include the L-tartrate inhibitor (R3). The specific protocol may vary; one method involves adding 10 µl of tartrate solution to 1 ml of the reconstituted working reagent.[4] b. Follow the same procedure as for the total acid phosphatase assay to obtain the ΔA/min in the presence of the inhibitor.

-

Calculation:

-

Total ACP Activity (U/L) = ΔA/min * Factor

-

Prostatic ACP Activity (U/L) = (ΔA/min Total - ΔA/min Non-prostatic) * Factor

-

The factor is derived from the molar absorptivity of the final product, the sample volume, and the total reaction volume. A typical factor is around 750.[13]

-

Alkaline Phosphatase Staining in Histochemistry

This protocol describes a method for the histochemical demonstration of alkaline phosphatase activity in tissue sections.

Reagents:

-

Fixative: Acetone or an acetone-citrate buffer solution.

-

Incubating Solution:

-

Sodium α-naphthyl acid phosphate (substrate)

-

Fast Blue RR salt (diazonium salt)

-

Buffered to an alkaline pH (e.g., pH 8.6-9.2)

-

-

Counterstain: Mayer's Hematoxylin Solution

Procedure:

-

Specimen Preparation: Use snap-frozen tissue sections (10-16 µm) mounted on slides.

-

Fixation: Gently fix the sections as required by the specific protocol, often in a cold fixative for a short period.

-

Incubation: a. Prepare the incubating solution immediately before use by dissolving the substrate and diazonium salt in the alkaline buffer. b. Immerse the slides in the incubating solution at room temperature (18–26°C) for 30-60 minutes, protected from direct light.[14]

-

Washing: Rinse the slides thoroughly in deionized water for 2 minutes.

-

Counterstaining: Place the slides in Mayer's Hematoxylin Solution for approximately 10 minutes to stain the cell nuclei.

-

Mounting: Mount the coverslip using an aqueous mounting medium, as the final colored product is often soluble in alcohol.[15]

-

Microscopic Examination: Sites of alkaline phosphatase activity will appear as a colored precipitate (e.g., blue or red, depending on the diazonium salt used).

Visualizations

The following diagrams illustrate the core reaction pathway and a typical experimental workflow for a colorimetric phosphatase assay.

Caption: The two-step reaction mechanism of a this compound assay.

Caption: A generalized workflow for a kinetic colorimetric enzyme assay.

References

- 1. Continuous assay for acid phosphatase using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. labcarediagnostics.com [labcarediagnostics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The estimation of serum acid phosphatase using alpha-naphthyl phosphate as substrate: observations on the use of Fast Red TR salt in the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of chemical reactions coupled to an enzymic step. Application to acid phosphatase assay with Fast Red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medichem-me.com [medichem-me.com]

- 10. [Coupling of 1-naphthol with fast-red-TR. Studies on the optimization of a continuous determination of acid phosphatase, I. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound: specifications for high-quality substrate for measuring prostatic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlas-medical.com [atlas-medical.com]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Stability and Storage of 1-Naphthyl Phosphate Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Naphthyl phosphate (B84403) salts. Understanding the chemical stability of this widely used phosphatase substrate is critical for ensuring the accuracy and reproducibility of experimental results in research and development. This document outlines the known stability profile, recommended storage conditions, and detailed methodologies for assessing its degradation.

Chemical Profile and General Stability

1-Naphthyl phosphate is a common substrate for detecting acid and alkaline phosphatase activity. It is enzymatically hydrolyzed to 1-naphthol (B170400), which can then be coupled with a diazonium salt to produce a colored azo dye for spectrophotometric quantification. The stability of the this compound salt is paramount for accurate enzyme kinetic studies and other applications.

The monosodium and disodium (B8443419) salts are the most common forms. These salts are generally stable when stored correctly, but are susceptible to degradation under certain conditions, primarily through hydrolysis.

Key Stability Factors:

-

Moisture: this compound salts are hygroscopic and sensitive to moisture, which can accelerate hydrolysis.

-

Temperature: Elevated temperatures can increase the rate of chemical degradation.

-

pH: The stability of phosphate esters is pH-dependent.

-

Light: While specific photostability data is not extensively published, related compounds can be susceptible to photodegradation.

-

Oxidizing Agents: The compound is incompatible with strong oxidizing agents.

Recommended Storage Conditions

To ensure the long-term integrity and performance of this compound salts, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and hydrolysis.[1][2][3][4] |

| Atmosphere | Store in a dry environment. For long-term storage, storing under an inert gas like nitrogen is recommended.[1][2] | To protect from moisture, as the salts are hygroscopic and moisture sensitive.[1][2] |

| Container | Tightly closed, original container. | To prevent moisture ingress and contamination.[1][2] |

| Light Exposure | Store protected from light. | Although specific data is limited, protection from light is a general best practice for complex organic molecules. Reconstituted solutions for assays are recommended to be stored in amber vials.[5] |

| Shelf Life | Up to 5 years (60 months) when stored properly in solid form.[3][6] | Reflects the expected stability under ideal conditions. |

Note: The stability of reconstituted solutions is significantly lower. For example, in some assay kits, the working solution of this compound is stable for only 2 to 5 days when refrigerated (2-8°C) and protected from light.[5][7]

Degradation Pathways

The primary and most well-documented degradation pathway for this compound is hydrolysis, which cleaves the phosphate ester bond to yield 1-naphthol and inorganic phosphate. This reaction is the basis of its utility in phosphatase assays.

Caption: Primary hydrolysis degradation pathway of this compound.

Other potential degradation pathways, common to organophosphates, though not specifically documented for this compound, could include photodegradation and thermal degradation, which may lead to a more complex mixture of degradation products.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and develop a stability-indicating method, a forced degradation study is recommended as per the International Council for Harmonisation (ICH) guidelines.[4][8][9]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions. This is crucial for developing a specific, stability-indicating analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-acetonitrile mixture).

-

Apply Stress Conditions: Expose the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

-

Neutral Hydrolysis: Use water and heat at 60°C.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solid powder at a temperature above accelerated testing conditions (e.g., 70°C).

-

Photostability: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10][11] A dark control should be run concurrently.

-

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a suitable analytical method, such as HPLC with UV detection, to quantify the remaining this compound and detect the formation of degradation products. The goal is typically to achieve 10-30% degradation of the active substance.[12]

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products, process impurities, and other components.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry. The wavelength should be chosen to provide good sensitivity for both the parent compound and potential degradants.

-

Column Temperature: Controlled, for example, at 30°C.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by analyzing the samples from the forced degradation study to show that the peaks of the degradants are well-resolved from the peak of this compound.

Caption: Logical workflow for a forced degradation and stability-indicating method development.

Application in Signaling Pathway Analysis

This compound serves as a crucial tool for measuring the activity of phosphatases, which are key regulators of cellular signaling pathways. Phosphatases counteract the activity of kinases, and their balance determines the phosphorylation state of proteins, thereby controlling cellular processes like growth, proliferation, and apoptosis.

For example, the PI3K/Akt and MAPK/ERK pathways are central signaling cascades where phosphatases play a critical role. Phosphatases like PTEN (in the Akt pathway) and MAPK phosphatases (MKPs) act as tumor suppressors by dephosphorylating key components of these pathways and terminating the signal.[1][13]

Researchers can use this compound in an in vitro assay to measure the activity of a purified phosphatase or the total phosphatase activity in a cell lysate. By quantifying the rate of 1-naphthol production, one can infer the activity of the phosphatase under various conditions, such as in the presence of potential inhibitors.

Caption: Role of phosphatase (PTEN) in the Akt pathway and its measurement principle.

This diagram illustrates how a phosphatase like PTEN negatively regulates the Akt signaling pathway. An assay using a substrate like this compound can be employed to measure the activity of such phosphatases, providing insights into the regulation of the signaling cascade. Similar principles apply to the study of MAPK phosphatases (MKPs) that regulate the MAPK/ERK pathway.[1][2]

References

- 1. MAPK phosphatase - Wikipedia [en.wikipedia.org]

- 2. Phosphatase-mediated crosstalk between MAPK signaling pathways in the regulation of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis of 1-Naphthyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the hydrolysis of 1-Naphthyl phosphate (B84403) to 1-naphthol (B170400), a pivotal reaction in biochemical assays. The guide details the underlying chemical principles, with a primary focus on enzyme-catalyzed kinetics, and offers standardized experimental protocols for laboratory applications.

Introduction: The Significance of 1-Naphthyl Phosphate Hydrolysis

The hydrolysis of this compound is a fundamental reaction utilized extensively in the life sciences to detect and quantify the activity of phosphatase enzymes. This compound is a non-colored, non-fluorescent substrate that, upon cleavage of its phosphate group, yields 1-naphthol (α-naphthol) and an inorganic phosphate ion. The product, 1-naphthol, can be measured directly by its absorbance or fluorescence, or it can be coupled with a diazonium salt to produce a colored azo dye, providing a robust and sensitive method for monitoring enzyme activity.[1][2] This substrate is particularly crucial for assays involving acid phosphatases (ACPs) and alkaline phosphatases (ALPs), enzymes that play critical roles in cellular signaling, bone metabolism, and disease diagnostics.[1][3]

Chemical Principles and Reaction Mechanism

The core reaction involves the cleavage of a phosphate monoester bond by a nucleophilic attack, typically by a water molecule. This process can be catalyzed by enzymes or occur under harsh chemical conditions (e.g., strong acid or base).[4] However, in biomedical research, the focus is almost exclusively on the enzyme-catalyzed reaction due to its specificity and occurrence under physiological conditions.

Phosphatases, the enzymes catalyzing this reaction, significantly accelerate the rate of hydrolysis, which is otherwise extremely slow.[5] For instance, the half-time for the spontaneous hydrolysis of alkyl phosphate dianions at 25°C is estimated to be over a trillion years, highlighting the profound catalytic power of these enzymes.[5]

Caption: General chemical equation for the phosphatase-catalyzed hydrolysis of this compound.

Enzymatic Hydrolysis: Kinetics and Parameters

The hydrolysis of this compound serves as a model reaction for studying the kinetics of various phosphatases. The reaction typically follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters are crucial for characterizing enzyme efficiency and for screening potential inhibitors in drug development.

The optimal conditions for hydrolysis, particularly pH, vary significantly depending on the type of phosphatase being assayed. As their names suggest, acid phosphatases exhibit optimal activity in acidic environments, while alkaline phosphatases function best under alkaline conditions.